2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature breaks down as follows:
- Propanamide backbone : A three-carbon chain with an amide group at position 1 and an amino group at position 2.
- Piperidine substitution : A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at position 3 with a benzyl group (phenylmethyl).
- Stereochemical descriptor : The (3S) configuration specifies the absolute stereochemistry of the piperidine ring’s third carbon atom.
The molecular formula C₁₅H₂₃N₃O corresponds to a molecular weight of 261.36 g/mol , as calculated from isotopic composition data. Synonyms include 2-Amino-N-((S)-1-benzylpiperidin-3-yl)propanamide and 1354033-18-3, both validated by PubChem’s depositor-supplied identifiers.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₃N₃O |
| Molecular Weight | 261.36 g/mol |
| CAS Registry Number | 1354033-18-3 |
Molecular Geometry and Stereochemical Configuration
The compound’s geometry is defined by its piperidine ring, propanamide side chain, and benzyl substituent. Key features include:
- Piperidine ring conformation : The six-membered ring adopts a chair conformation , minimizing steric strain. The benzyl group at position 1 and the propanamide substituent at position 3 introduce axial and equatorial orientations, respectively.
- Stereochemistry : The (3S) configuration dictates the spatial arrangement of the propanamide group relative to the benzyl substituent. This stereodescriptor ensures enantiomeric specificity, critical for interactions in chiral environments.
- Propanamide side chain : The amino group at position 2 and the amide linkage at position 1 contribute to hydrogen-bonding potential, influencing solubility and molecular recognition.
The SMILES notation (CC(C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N) encodes connectivity and stereochemistry, while the InChIKey (OHVNPJOEJUILJY-PYMCNQPYSA-N) provides a unique descriptor for computational identification.
Crystallographic Analysis and Conformational Studies
Although crystallographic data for this compound is not explicitly available in the provided sources, structural analogs offer insights into likely conformations. For example:
- Piperidine-propanamide derivatives : Related compounds, such as N-(1-benzylpiperidin-4-yl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, exhibit planar amide groups and piperidine rings in chair conformations, as evidenced by NMR coupling constants (e.g., J = 15.7 Hz for trans-alkene protons).
- Hydrogen-bonding networks : The amide and amino groups likely participate in intramolecular hydrogen bonds, stabilizing specific conformations.
Comparative analysis with 2-[(1-benzylpiperidin-3-yl)amino]propan-1-ol (CAS: 1215950-73-4) reveals that replacing the hydroxyl group with a propanamide moiety alters hydrogen-bonding capacity and rotational flexibility.
Comparative Structural Analysis with Piperidine-Propanamide Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
The (3S) stereochemistry distinguishes this compound from non-chiral analogs, influencing its binding affinity in enantioselective biological targets. Additionally, the propanamide group’s dual hydrogen-bond donor/acceptor capacity contrasts with the single hydroxyl group in amino alcohol derivatives.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12?,14-/m0/s1 |
InChI Key |
OHVNPJOEJUILJY-PYMCNQPYSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Ring
- The synthesis often starts from a piperidone precursor such as 1-benzyl-4-piperidone or related analogues.
- The piperidone undergoes reductive amination or nucleophilic substitution to introduce the benzyl group at the nitrogen atom.
- Stereoselective reduction or chiral resolution techniques ensure the (3S) configuration at the piperidine 3-position.
- Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed for reductions, sometimes in the presence of chiral catalysts or auxiliaries to maintain stereochemical integrity.
Attachment of the Propanamide Moiety
- The amino group on the piperidine intermediate is acylated with a propionyl derivative, typically propionyl chloride or propionic anhydride.
- The acylation step is performed under mild basic conditions, often using triethylamine or sodium hydride as bases to neutralize the generated acid.
- Reaction temperatures are carefully controlled, often between 0°C and room temperature, to maximize yield and minimize side reactions.
- The coupling forms the amide bond, completing the propanamide moiety attachment.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
- Stereochemical purity is confirmed by chiral HPLC or NMR spectroscopy.
- Structural confirmation is achieved through mass spectrometry and infrared spectroscopy.
- Final product yield typically ranges from moderate to high, depending on the efficiency of each synthetic step.
- Data Table: Summary of Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Piperidine ring formation | 1-Benzyl-4-piperidone, NaBH4 or LiAlH4, chiral catalyst | Reduction and benzyl substitution | Stereoselective control critical |
| Acylation | Propionic anhydride or propionyl chloride, triethylamine or NaH | Amide bond formation | Temperature 0–25°C, inert atmosphere |
| Purification | Flash chromatography or preparative HPLC | Product isolation and purification | Chiral purity verification recommended |
| Characterization | NMR, MS, IR, chiral HPLC | Structural and stereochemical confirmation | Ensures compound identity and purity |
- Research indicates that maintaining the (3S) stereochemistry during the piperidine ring formation is essential for biological activity.
- Use of inert atmosphere (nitrogen or argon) during acylation prevents oxidation and side reactions.
- Triethylamine is preferred over stronger bases to reduce the risk of racemization.
- Recent studies suggest that the use of chiral catalysts in the reduction step can enhance enantiomeric excess, improving the pharmacological profile of the final compound.
- Analogous compounds such as 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide share similar synthetic strategies but may involve additional substituents or different acylating agents affecting reaction conditions and yields.
- The synthetic route for fentanyl and its derivatives, which share the piperidine core, provides a foundational methodology that has been adapted for this compound, including reductive amination and acylation steps.
The preparation of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide is a multi-step, stereoselective synthetic process centered on constructing the chiral piperidine ring and subsequent acylation to form the propanamide moiety. Optimized reaction conditions, including careful choice of reagents and temperature control, are critical to achieving high yield and stereochemical purity. The synthetic methods are grounded in well-established organic chemistry techniques, drawing on methodologies used for structurally related opioid analogues. Continued research focuses on refining stereoselectivity and scalability for potential medicinal applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents to the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Activity
The compound's pharmacological potential is linked to its interactions with biological targets such as receptors or enzymes. As a piperidine derivative, it may exhibit various activities including:
- Analgesic Properties : Similar compounds have shown significant analgesic effects, suggesting that 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide could be explored for pain management therapies.
- Antidepressant Effects : Some studies indicate that derivatives of piperidine can influence neurotransmitter systems related to mood regulation.
Cosmetic Formulations
The compound's structural characteristics may also lend themselves to applications in cosmetic formulations. The stability and bioactivity of piperidine derivatives can be beneficial in developing skin care products that require effective penetration enhancers or stabilizers.
Material Science
In material science, compounds with similar structures are being investigated for their properties as polymer additives or stabilizers in various formulations. Their ability to interact with other materials can enhance product performance in areas such as coatings, adhesives, and personal care products.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzylpiperidine group in the target compound enhances lipophilicity compared to polar substituents like dioxopiperidine or aromatic ethers .
- Stereochemical Complexity : The (3S)-chirality of the benzylpiperidine group distinguishes it from achiral analogs (e.g., compound 28 ).
- Functional Diversity : Substituents such as halogens (e.g., Cl in ) or heterocycles (e.g., pyrazole in ) introduce varied electronic and steric effects.
Key Observations :
- High-yield syntheses (e.g., 97% for compound 28 ) often employ solid-phase peptide synthesis (SPPS) or optimized coupling reagents.
Biological Activity
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide, also known as (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-propionamide, is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, which incorporates an amino group, a benzyl-substituted piperidine ring, and a propionamide moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Structural Characteristics
The compound's IUPAC name is (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide. Its molecular formula is , and it has a molecular weight of 263.36 g/mol. The stereochemistry is crucial for its biological activity, influencing how it interacts with various biological targets.
The primary mechanism of action for this compound involves its interaction with specific receptors or enzymes in the body. The compound acts as a ligand that can modulate neurotransmitter release or inhibit enzyme activity. This modulation can lead to various physiological effects, including analgesic properties.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, particularly in the context of neurological disorders. Below are some key findings:
Analgesic Properties
Studies have demonstrated that this compound has significant analgesic effects. For instance, it has been shown to alleviate pain in models of neuropathic pain by acting on sigma receptors, which are implicated in pain modulation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In certain experimental models, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in treating neurodegenerative diseases.
Interaction with Opioid Receptors
Research indicates that this compound may interact with opioid receptors, exhibiting affinity for μ-opioid receptors while showing lower affinity for δ and κ receptors. This profile could make it a candidate for developing new analgesics with reduced side effects compared to traditional opioids .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| (R)-2-Amino-N-(R)-1-benzyl-piperidin-3-yl-propanamide | Structure | Different analgesic potency due to stereochemistry |
| 2-Amino-N-(1-benzyl-piperidin-3-yl)-propionamide | - | Racemic mixture showing varied pharmacokinetics |
| N-Benzyl-3-piperidone | - | Different functional groups leading to distinct biological profiles |
The stereochemistry of this compound is essential for its specific interactions and activities compared to its enantiomers and racemic mixtures.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models of chronic pain. The results indicated that doses as low as 0.5 mg/kg produced significant pain relief without the typical side effects associated with higher doses of conventional opioids .
Another study focused on its neuroprotective effects in models of Alzheimer's disease, where it was found to reduce amyloid-beta toxicity in neuronal cultures . These findings highlight the therapeutic potential of this compound beyond mere analgesia.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide?
- Answer : The compound's synthesis typically involves coupling the (3S)-1-benzylpiperidin-3-amine scaffold with a protected amino acid derivative, followed by deprotection. Key steps include:
- Chiral purity maintenance : Use chiral HPLC or circular dichroism (CD) to verify stereochemical integrity during synthesis .
- Characterization : Employ H/C NMR for structural confirmation and mass spectrometry (HRMS) for molecular weight validation. Polarimetry can assess optical activity.
Q. What safety protocols should be followed when handling this compound?
- Answer : While specific hazard data for this compound is limited, structurally similar piperidine derivatives often require:
- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from amine groups .
- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent oxidation .
Q. How can researchers design initial pharmacological screening assays for this compound?
- Answer : Prioritize receptor-binding assays given its structural similarity to dopamine receptor ligands:
- Radioligand displacement : Test affinity for dopamine D2/D3 receptors using H-spiperone or H-raclopride in competitive binding assays .
- Functional assays : Measure cAMP modulation in HEK-293 cells expressing D3 receptors to assess agonist/antagonist activity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
- Answer : Integrate quantum chemical calculations (e.g., DFT) and machine learning (ML) to:
- Predict reaction pathways : Identify energy barriers for key steps like amide bond formation .
- Structure-activity relationships (SAR) : Use molecular docking (AutoDock Vina) to model interactions with D3 receptors and guide substituent modifications .
Q. What strategies address conflicting data in receptor selectivity studies?
- Answer : Discrepancies between binding affinity and functional efficacy may arise due to:
- Receptor reserve effects : Conduct Schild analysis to distinguish agonist efficacy from potency .
- Cell-specific signaling bias : Compare results across multiple cell lines (e.g., CHO vs. HEK-293) .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of D3 vs. D2 selectivity .
Q. How can factorial design improve experimental efficiency in structure-activity studies?
- Answer : Implement a 2 factorial design to evaluate variables like:
- Factors : Substituent position (benzyl vs. phenyl), solvent polarity, catalyst loading.
- Responses : Reaction yield, enantiomeric excess (ee%), receptor binding affinity.
- Analysis : Use Pareto charts to identify dominant factors and optimize conditions .
Q. What methodologies validate the compound’s potential in CNS drug development?
- Answer : Advanced preclinical studies require:
- Blood-brain barrier (BBB) penetration : Perform PAMPA-BBB assays or in situ perfusion models .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Toxicity screening : Evaluate hERG channel inhibition (patch-clamp electrophysiology) .
Q. How can green chemistry principles be applied to scale up synthesis?
- Answer : Optimize for sustainability by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
